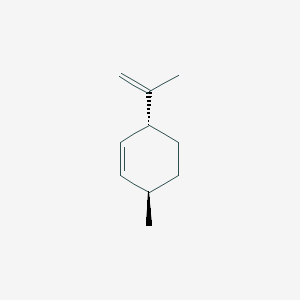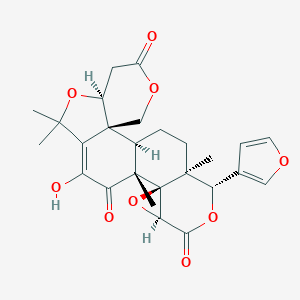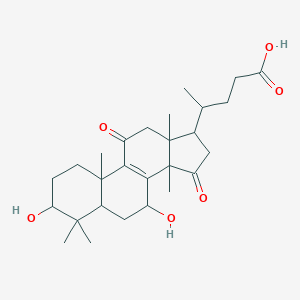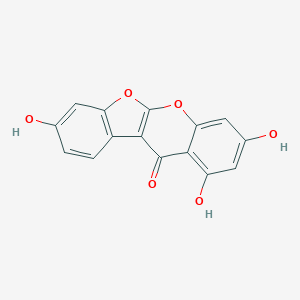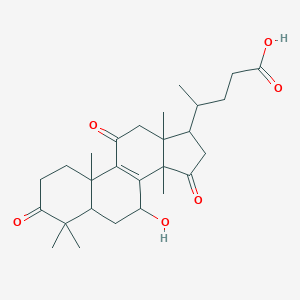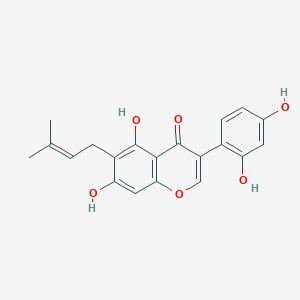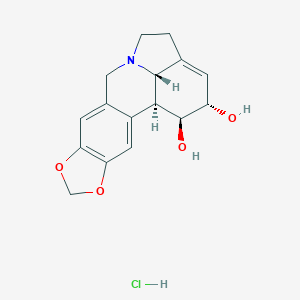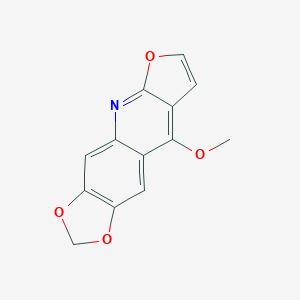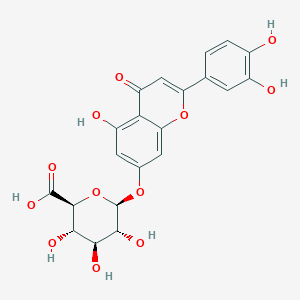
(+)-Matairesinol
Overview
Description
(+)-Matairesinol is a naturally occurring lignan found in various plant sources, including flaxseeds, sesame seeds, and whole grains. It is a precursor to enterolactone, a mammalian lignan produced by intestinal microflora. This compound has garnered significant attention due to its potential health benefits, including antioxidant, anti-inflammatory, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (+)-Matairesinol typically involves the oxidative coupling of coniferyl alcohol derivatives. One common method is the use of laccase enzymes or chemical oxidants like silver oxide to facilitate the coupling reaction. The reaction conditions often include a solvent such as methanol or ethanol and a controlled temperature to optimize yield and purity.
Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological processes involving the fermentation of plant materials rich in lignans. Enzymatic extraction methods are also employed to isolate this compound from plant sources. These methods are preferred for their efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions: (+)-Matairesinol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert this compound into its dihydro derivatives.
Substitution: Substitution reactions can occur at the aromatic rings, leading to the formation of various substituted lignans.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.
Major Products:
Scientific Research Applications
(+)-Matairesinol has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex lignan structures and as a model compound in studying lignan biosynthesis.
Biology: Research has shown that this compound exhibits antioxidant and anti-inflammatory activities, making it a subject of interest in studies related to oxidative stress and inflammation.
Medicine: Due to its potential anticancer properties, this compound is being investigated for its role in cancer prevention and therapy. It is also studied for its effects on cardiovascular health.
Industry: In the food industry, this compound is explored for its potential as a natural preservative due to its antioxidant properties.
Mechanism of Action
The mechanism of action of (+)-Matairesinol involves its conversion to enterolactone by intestinal microflora. Enterolactone exhibits estrogenic and antiestrogenic activities by binding to estrogen receptors, thereby modulating the expression of estrogen-responsive genes. This interaction is believed to contribute to its anticancer and cardioprotective effects. Additionally, this compound’s antioxidant properties help in scavenging free radicals, reducing oxidative stress, and preventing cellular damage.
Comparison with Similar Compounds
Secoisolariciresinol: Another lignan found in flaxseeds, known for its antioxidant and anticancer properties.
Pinoresinol: Found in olive oil and sesame seeds, it exhibits antioxidant and anti-inflammatory activities.
Lariciresinol: Present in various plant sources, it has been studied for its potential health benefits, including anticancer and cardioprotective effects.
Uniqueness of (+)-Matairesinol: this compound is unique due to its specific conversion to enterolactone, which has distinct estrogenic and antiestrogenic activities. This conversion is a key factor in its potential health benefits, particularly in cancer prevention and cardiovascular health. Its presence in a variety of plant sources and its relatively high abundance make it an accessible and valuable compound for research and industrial applications.
Properties
IUPAC Name |
(3S,4S)-3,4-bis[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O6/c1-24-18-9-12(3-5-16(18)21)7-14-11-26-20(23)15(14)8-13-4-6-17(22)19(10-13)25-2/h3-6,9-10,14-15,21-22H,7-8,11H2,1-2H3/t14-,15+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MATGKVZWFZHCLI-CABCVRRESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC2COC(=O)C2CC3=CC(=C(C=C3)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)C[C@@H]2COC(=O)[C@H]2CC3=CC(=C(C=C3)O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70466351 | |
| Record name | rac Matairesinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70466351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120409-94-1 | |
| Record name | rac Matairesinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70466351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



